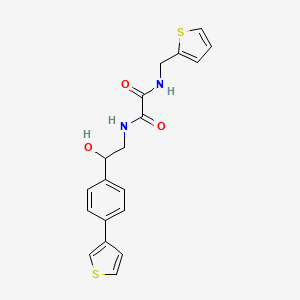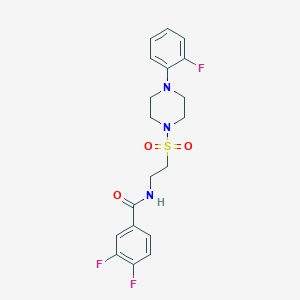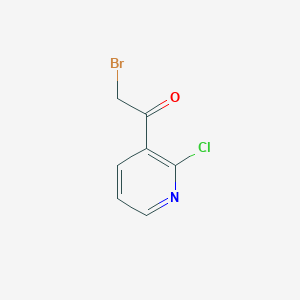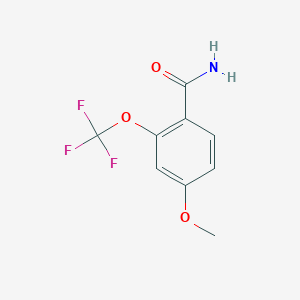![molecular formula C22H16FN3OS2 B2654182 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 392317-42-9](/img/structure/B2654182.png)
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the thiadiazole ring, being aromatic, might participate in electrophilic aromatic substitution reactions . The carboxamide group could be involved in various reactions such as hydrolysis, reduction, and condensation .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide derivatives have been investigated for their antimicrobial properties. For example, a study on the synthesis and biological assessment of certain derivatives demonstrated significant activity against a range of microbial strains, indicating potential use as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Anticancer Applications
The compound and its derivatives have shown promise in anticancer research. Modifications of the 1,3,4-thiadiazole scaffold have yielded compounds with potent activity against various cancer cell lines, including MCF-7, A549, and SKOV-3. Specific derivatives were found to be as potent as doxorubicin against these cell lines, highlighting their potential as novel anticancer agents. Furthermore, some compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, suggesting mechanisms of action conducive to anticancer therapy (Ahadi et al., 2020).
Enzyme Inhibition
Research into the inhibition of carbonic anhydrase and other enzymes has been another area of application. Novel metal complexes of heterocyclic sulfonamide derivatives, including those related to the 1,3,4-thiadiazol-2-yl motif, have demonstrated powerful inhibitory effects on human carbonic anhydrase isoenzymes. These findings suggest potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness, where enzyme inhibition can be therapeutic (Büyükkıdan et al., 2013).
Fluorescent Probes
The structural modification of 1,3,4-thiadiazole derivatives has also led to the development of fluorescent probes. These compounds exhibit unique fluorescence effects, including dual fluorescence, which can be modulated by substituent and aggregation. Such properties make them suitable for applications in molecular biology and medicine, where they can serve as tools for studying biological systems or diagnosing diseases (Budziak et al., 2019).
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its biological activities and potential applications. This could include in vitro and in vivo studies to evaluate its efficacy and toxicity, as well as mechanistic studies to understand its mode of action. Additionally, studies could be conducted to optimize its synthesis and improve its physicochemical properties .
Eigenschaften
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3OS2/c23-19-8-4-5-15(13-19)14-28-22-26-25-21(29-22)24-20(27)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCRGBYUCQRMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)
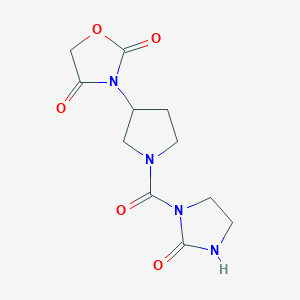
![N~1~-(3-chlorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2654106.png)

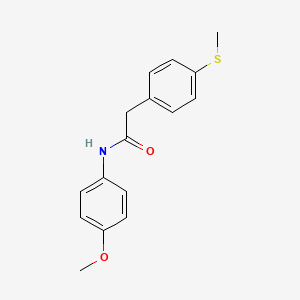
![octahydro-1H-cyclopenta[b]pyridine hydrochloride](/img/structure/B2654111.png)
![2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2654112.png)
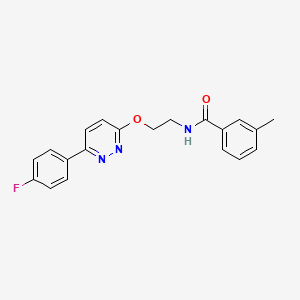
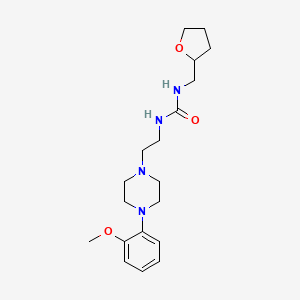
![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)
